N-(2,4-difluorophenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
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Description
N-(2,4-difluorophenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C15H10F2N4O2S and its molecular weight is 348.33. The purity is usually 95%.
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Scientific Research Applications
New Routes to Heterocycles via Sulphenylation
The study by Samii, Ashmawy, and Mellor (1987) explores new methods for synthesizing heterocycles through the sulphenylation of unsaturated amides. The research highlights how different amides, when subjected to specific conditions, yield a variety of cyclic products, including pyrrolidines and lactones, showcasing the versatility of sulphenylation in heterocyclic chemistry. This work emphasizes the importance of exploring diverse chemical reactions to create novel compounds with potential applications in drug discovery and development Samii, Ashmawy, & Mellor, 1987.
Vibrational Spectroscopic Signatures and Quantum Computational Approach
Jenepha Mary, Pradhan, and James (2022) characterized the antiviral active molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl] acetamide, revealing its vibrational spectroscopic signatures through Raman and Fourier transform infrared spectroscopy. The study utilized density functional theory to analyze the molecule's geometric equilibrium and intermolecular interactions, offering insights into the structural and electronic factors contributing to its antiviral activity. This research underscores the utility of computational and spectroscopic techniques in understanding the properties of potential antiviral agents Jenepha Mary, Pradhan, & James, 2022.
Discovery of Sulfoxaflor: A Novel Insecticide
The discovery of sulfoxaflor, as detailed by Zhu et al. (2011), provides an example of innovative chemical synthesis leading to practical agricultural applications. Sulfoxaflor, identified through extensive research on the sulfoximine functional group, showcases broad-spectrum efficacy against various sap-feeding pests. This work illustrates the critical role of chemical synthesis in developing new insecticides that can help manage resistance issues, thereby supporting sustainable agriculture practices Zhu et al., 2011.
Preparation of Triazolo[1,5-c]pyrimidines as Potential Antiasthma Agents
The research by Medwid et al. (1990) on the synthesis of 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines highlights the exploration of new compounds for treating asthma. Through a series of chemical reactions, they identified compounds with potent mediator release inhibitory activity, offering a foundation for further pharmacological and toxicological studies. This study exemplifies the process of identifying and developing new therapeutic agents for respiratory conditions Medwid et al., 1990.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N4O2S/c16-9-4-5-11(10(17)7-9)18-13(22)8-24-14-19-12-3-1-2-6-21(12)15(23)20-14/h1-7H,8H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLTVEJVNAMYME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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